ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via an etherification reaction using 3-methoxybenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl 3-bromopropanoate in the presence of a base like sodium hydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace specific substituents on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Chemical Biology: The compound serves as a tool for investigating enzyme mechanisms and inhibitor design.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core structure allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
Umbelliferone: A natural compound with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
ethyl 3-[7-[(3-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-4-27-22(24)11-10-20-15(2)19-9-8-18(13-21(19)29-23(20)25)28-14-16-6-5-7-17(12-16)26-3/h5-9,12-13H,4,10-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHZLACTUNPQFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.